molecular formula C7H15N3O3S B3034837 2-(3,3-dimethoxypropanoyl)-N-methyl-1-hydrazinecarbothioamide CAS No. 240799-54-6

2-(3,3-dimethoxypropanoyl)-N-methyl-1-hydrazinecarbothioamide

Cat. No.: B3034837
CAS No.: 240799-54-6
M. Wt: 221.28 g/mol
InChI Key: ZYCJYPPUISHWQY-UHFFFAOYSA-N
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Description

2-(3,3-dimethoxypropanoyl)-N-methyl-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C7H15N3O3S and its molecular weight is 221.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Ring Synthesis

  • The compound participates in reactions forming various heterocyclic rings like 5-amino-4-cyano-3-(methylthio)-N-phenyl-1H-pyrazole-1-carbothioamide and others, which are characterized using techniques like IR, NMR, and mass spectrometry (Aly et al., 2018).

Antioxidant Activity

  • New hydrazinecarbothioamides, including derivatives of the compound , were synthesized and demonstrated excellent antioxidant activity when evaluated using the DPPH method (Bărbuceanu et al., 2014).

Anti-neoplastic Activity

  • Vic-dioxime ligands containing thiosemicarbazone units, which include derivatives of this compound, showed significant in vitro anti-neoplastic activity against the HL-60 human leukemia cell line (Babahan et al., 2014).

Structural Analysis and Crystallography

  • Hydrazinecarbothioamide derivatives like the compound have been structurally analyzed using single-crystal X-ray diffraction, providing insights into molecular interactions and crystal structures (Gangadharan et al., 2015).

Cholinesterase Inhibitory Effects

  • Compounds synthesized from 2-indolinone-based hydrazinecarbothioamides, which include derivatives of the compound, displayed inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showing potential as agents for Alzheimer's treatment (Demir-Yazıcı et al., 2021).

Photochromic Properties

  • Certain Schiff bases containing hydrazinecarbothioamide groups demonstrated unique photochromic properties, which are different from traditional Schiff bases (Che et al., 2019).

Antiviral Potential

  • A study explored the potential of a derivative of this compound as an antiviral molecule against SARS-CoV-2, assessing its binding interactions and pharmacokinetic properties (Mary et al., 2020).

Safety and Hazards

The compound is classified with the hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, harmful in contact with skin, and harmful if inhaled . Precautionary measures include avoiding breathing the dust or mist, washing thoroughly after handling, and using only in a well-ventilated area .

Properties

IUPAC Name

1-(3,3-dimethoxypropanoylamino)-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O3S/c1-8-7(14)10-9-5(11)4-6(12-2)13-3/h6H,4H2,1-3H3,(H,9,11)(H2,8,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCJYPPUISHWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)CC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101166127
Record name 3,3-Dimethoxypropanoic acid 2-[(methylamino)thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101166127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240799-54-6
Record name 3,3-Dimethoxypropanoic acid 2-[(methylamino)thioxomethyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=240799-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethoxypropanoic acid 2-[(methylamino)thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101166127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.